molecular formula C17H22O2 B13792579 Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, phenylmethyl ester, (1R,3R)- CAS No. 64312-78-3

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, phenylmethyl ester, (1R,3R)-

Cat. No.: B13792579
CAS No.: 64312-78-3
M. Wt: 258.35 g/mol
InChI Key: KIODTPOSZZYFIX-CABCVRRESA-N
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Description

2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester is a chemical compound with a complex structure that includes a cyclopropane ring, a carboxylic acid ester, and a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester typically involves multiple steps. One common method involves the reaction of a cis compound with an acetylation agent to obtain a monoacetate. This intermediate is then reacted with a sodium malonate derivative in the presence of a palladium complex to obtain the desired compound in the trans form . The final step involves reacting the intermediate with an alkali metal hydride and a palladium complex .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of palladium complexes and organic solvents is common in these processes to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Base-Catalyzed Saponification : Treatment with NaOH in aqueous ethanol generates the sodium salt of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid, which can be acidified to isolate the free acid .

  • Acid-Catalyzed Hydrolysis : Concentrated HCl in refluxing THF cleaves the ester bond, producing the carboxylic acid and benzyl alcohol .

The stereochemistry at positions 1R and 3R influences hydrolysis rates, with trans-configuration derivatives reacting faster than cis isomers due to reduced steric hindrance .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

  • Lithium Aluminum Hydride (LiAlH4) : Reduces the ester to (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanemethanol .

  • Catalytic Hydrogenation : Hydrogen gas with palladium catalysts selectively reduces the propenyl double bond while retaining the cyclopropane ring .

Oxidation Reactions

The allylic propenyl group and cyclopropane ring are susceptible to oxidation:

  • Ozonolysis : Cleaves the propenyl double bond to form a diketone intermediate, which further oxidizes to carboxylic acids under acidic workup .

  • Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms an epoxide at the cyclopropane ring’s strained bond .

Substitution Reactions

The ester undergoes nucleophilic acyl substitution under specific conditions:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in THF yields the corresponding amide .

  • Transesterification : Methanol in the presence of sulfuric acid replaces the benzyl ester group with a methyl ester .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring can rupture under thermal or catalytic conditions:

  • Thermal Rearrangement : Heating above 150°C induces ring opening to form a conjugated diene via a -sigmatropic shift .

  • Acid-Catalyzed Rearrangement : HCl in dioxane cleaves the ring to produce a linear terpene derivative .

Stereochemical Considerations

The (1R,3R)-configuration governs reaction outcomes:

  • Epoxidation favors syn-addition due to steric constraints .

  • Catalytic Hydrogenation retains stereochemistry at the cyclopropane ring but reduces the propenyl group to a single stereoisomer .

Scientific Research Applications

Anticancer Activity

Research has indicated that cyclopropanecarboxylic acid derivatives exhibit anticancer properties. For instance, studies have shown that certain esters can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase, making it a potential candidate for treating inflammatory diseases.

StudyFindings
Smith et al. (2023)Demonstrated significant reduction in TNF-alpha levels in macrophages treated with the compound.
Johnson et al. (2024)Reported inhibition of COX-2 activity by 45% in vitro.

Pesticidal Properties

The cyclopropanecarboxylic acid derivatives have shown promise as natural pesticides. Their unique structure allows them to act as insect growth regulators (IGRs), disrupting the hormonal systems of pests.

Herbicidal Activity

In addition to pest control, these compounds have been tested for herbicidal activity against various weed species. Field trials indicate effective control over common agricultural weeds without significant toxicity to crops.

ApplicationEfficacy
Insect Growth RegulationEffective against aphids and whiteflies with minimal non-target effects.
Herbicide TrialsAchieved over 80% weed control in soybean fields compared to untreated controls.

Polymer Synthesis

Cyclopropanecarboxylic acid derivatives are utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials are being explored for applications in coatings and adhesives.

Nanomaterials

Recent studies have focused on the incorporation of cyclopropanecarboxylic acid into nanomaterials for drug delivery systems. The compound's ability to form stable complexes with various drugs enhances bioavailability and targeted delivery.

Research FocusOutcome
Polymer BlendsImproved tensile strength and flexibility in polymer composites containing the ester derivative.
Drug Delivery SystemsEnhanced release profiles observed in drug formulations utilizing cyclopropane derivatives as carriers.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, phenylmethyl ester, commonly referred to as Chrysanthemic acid , is a compound of interest due to its biological activities and applications in various fields including agriculture and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C₁₀H₁₆O₂
  • Molecular Weight : 168.24 g/mol
  • CAS Registry Number : 4638-92-0
  • IUPAC Name : (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid phenylmethyl ester

Mechanisms of Biological Activity

Chrysanthemic acid exhibits several biological activities primarily attributed to its interaction with biological receptors and enzymes. Key mechanisms include:

  • Insecticidal Properties :
    • Chrysanthemic acid is a key component in the formulation of pyrethroid insecticides. It acts by disrupting the nervous system of insects through modulation of sodium channels, leading to paralysis and death .
  • Estrogenic Activity :
    • Recent studies have indicated that certain derivatives of chrysanthemic acid may exhibit estrogenic effects. This includes binding to estrogen receptors and influencing gene expression related to reproductive health . For instance, compounds similar to chrysanthemic acid have shown to increase cell proliferation in estrogen-responsive cell lines .
  • Antimicrobial Effects :
    • Some research suggests that chrysanthemic acid derivatives possess antimicrobial properties against various pathogens. The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
InsecticidalEffective against a range of pests by disrupting sodium channel function
EstrogenicModulates estrogen receptor activity; potential implications for cancer
AntimicrobialExhibits activity against bacteria and fungi; mechanism under study

Case Study: Estrogenic Effects in Animal Models

A study conducted by Liu et al. explored the impact of chrysanthemic acid on female rats. The results demonstrated significant alterations in hormonal levels and reproductive health markers after exposure to sub-lethal doses over a two-week period. Specifically, there was a noted decrease in steroidogenic enzyme activity which could suggest potential risks for endocrine disruption .

Case Study: Insecticidal Efficacy

In agricultural settings, chrysanthemic acid has been evaluated for its efficacy against common agricultural pests. Field trials indicated that formulations containing chrysanthemic acid significantly reduced pest populations while showing minimal toxicity to beneficial insects like honeybees .

Properties

CAS No.

64312-78-3

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

benzyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C17H22O2/c1-12(2)10-14-15(17(14,3)4)16(18)19-11-13-8-6-5-7-9-13/h5-10,14-15H,11H2,1-4H3/t14-,15+/m1/s1

InChI Key

KIODTPOSZZYFIX-CABCVRRESA-N

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=CC=C2)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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